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molecular formula C9H16O3 B031817 Ethyl 2-acetyl-3-methylbutanoate CAS No. 1522-46-9

Ethyl 2-acetyl-3-methylbutanoate

Cat. No. B031817
M. Wt: 172.22 g/mol
InChI Key: DMIFFKCVURTPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04423064

Procedure details

A 1 liter flask was equipped with a mechanical stirrer, addition funnel, reflux condenser and nitrogen inlet. The flask was dried with external heat and then charged with 12.00 grams (0.25 mol) of 50% sodium hydride dispersed in mineral oil. The mineral oil was removed by two 50 milliliter washings with toluene and then 200 milliliters of toluene was added to the flask. 43.06 grams (0.25 mol) of ethyl 2-isopropylacetoacetate was added dropwise to the flask along with three drops of dry ethanol. Hydrogen was virorously evolved and the reaction temperature rose to 65° C. When all the ethyl 2-isopropylacetoacetate had been added, the reaction mixture was heated to 75° C. for one hour and then cooled to 10° C. with an ice bath. The reaction mixture at this point was thick and light green in color. 37.18 grams (0.25 mol) of propargyl bromide was then added dropwise and the reaction mixture was allowed to stir overnight at room temperature. After one hour of stirring, the reaction mixture had thinned and turned a rust color. Following the overnight stirring period, the reaction mixture was heated to 85° C. for two hours and then cooled to room temperature. The reaction mixture was cautiously quenched with 10 milliliters of ice water followed by the addition of 250 milliliters of ice water and the resulting layers were separated. The toluene was washed three times with water, dried (MgSO4) and removed under vacuum to leave a red oil. The red oil was vacuum distilled through a vigreux still to give 33.5 grams (0.16 mol) of ethyl 2-propargyl-2-isopropylacetoacetate having a boiling point of 61°-68° C. at 0.20 millimeters pressure.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
43.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
37.18 g
Type
reactant
Reaction Step Five
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]([CH:6]([C:12]([CH3:14])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])([CH3:5])[CH3:4].[H][H].[CH2:17](Br)[C:18]#[CH:19]>C(O)C>[CH2:19]([C:6]([CH:3]([CH3:5])[CH3:4])([C:12]([CH3:14])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:18]#[CH:17] |f:0.1|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
43.06 g
Type
reactant
Smiles
C(C)(C)C(C(=O)OCC)C(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(C(=O)OCC)C(=O)C
Step Five
Name
Quantity
37.18 g
Type
reactant
Smiles
C(C#C)Br
Step Six
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 liter flask was equipped with a mechanical stirrer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
The flask was dried
TEMPERATURE
Type
TEMPERATURE
Details
with external heat
ADDITION
Type
ADDITION
Details
dispersed in mineral oil
CUSTOM
Type
CUSTOM
Details
The mineral oil was removed by two 50 milliliter washings with toluene
ADDITION
Type
ADDITION
Details
200 milliliters of toluene was added to the flask
CUSTOM
Type
CUSTOM
Details
rose to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C. with an ice bath
STIRRING
Type
STIRRING
Details
After one hour of stirring
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirring period
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 85° C. for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was cautiously quenched with 10 milliliters of ice water
ADDITION
Type
ADDITION
Details
followed by the addition of 250 milliliters of ice water
CUSTOM
Type
CUSTOM
Details
the resulting layers were separated
WASH
Type
WASH
Details
The toluene was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
removed under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a red oil
DISTILLATION
Type
DISTILLATION
Details
distilled through a vigreux still

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C#C)C(C(=O)OCC)(C(=O)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mol
AMOUNT: MASS 33.5 g
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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